2-Deoxyribosylformylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57609-73-1 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide |
InChI |
InChI=1S/C6H11NO4/c8-2-5-4(10)1-6(11-5)7-3-9/h3-6,8,10H,1-2H2,(H,7,9)/t4-,5+,6-/m0/s1 |
InChI Key |
XMKVMFPSKVZMDZ-JKUQZMGJSA-N |
SMILES |
C1C(C(OC1NC=O)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1NC=O)CO)O |
Canonical SMILES |
C1C(C(OC1NC=O)CO)O |
Other CAS No. |
57609-73-1 |
Synonyms |
2-deoxyribosylformylamine 2-DRBFA |
Origin of Product |
United States |
Chemical and Physical Properties
Synthesis and Chemical Stability
The chemical synthesis of this compound has been achieved through various methods, often involving the oxidation of a protected thymidine (B127349) precursor. oup.combiopolymers.org.ua One approach involves the oxidation of 5'-O-protected thymidine with potassium permanganate (B83412), followed by alkaline hydrolysis. biopolymers.org.ua The synthesis of a protected this compound phosphoramidite (B1245037) has enabled its site-specific incorporation into synthetic oligonucleotides. oup.comnih.govnih.gov
The stability of the glycosidic bond in this compound is a critical factor. The deprotection of oligonucleotides containing this fragile lesion requires mild alkaline conditions to maintain its integrity. oup.comnih.govoup.com The lack of a significant UV chromophore makes its detection by conventional HPLC methods challenging. oup.com
Chemical Synthesis and Oligonucleotide Incorporation for Research
Synthetic Strategies for 2-Deoxyribosylformylamine Building Blocks
The creation of a phosphoramidite (B1245037) derivative of this compound is a critical first step for its use in oligonucleotide synthesis. The strategy must produce a stable monomer that can be efficiently coupled to the growing DNA chain while protecting the fragile formylamino group.
The synthesis of the protected this compound phosphoramidite is a multi-step process designed to yield a stable building block for automated DNA synthesis. oup.com Research has shown that a more efficient synthetic route begins with a pre-protected nucleoside, such as 5'-O-methoxytritylthymidine, rather than starting with the oxidation of unprotected thymidine (B127349) and subsequent difficult purification steps. oup.com This approach simplifies the isolation of oxidative products due to the presence of the trityl group. oup.com
The key steps in the more efficient synthesis are outlined below:
Protection: The synthesis starts with the protection of the 5'-hydroxyl group of thymidine with a mono-p-methoxytrityl (MMT) group. oup.com
Oxidation and Ring Opening: The protected thymidine undergoes oxidation of the pyrimidine (B1678525) 5,6-double bond with potassium permanganate (B83412) (KMnO₄) at a controlled pH of 8. This is followed by treatment with lead tetraacetate, which cleaves the pyrimidine ring to form the desired 5'-O-methoxytrityl-2-deoxyribosylformylamine. oup.com This intermediate product exists as a mixture of two conformers (cis and trans) due to the rotational barrier of the amide bond in the formylamino group. oup.com
Purification: The desired product is separated from oxidative side products first by silica (B1680970) gel chromatography and then further purified by high-performance liquid chromatography (HPLC). oup.com
Phosphitylation: The purified, protected this compound is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite building block, which is suitable for use in automated DNA synthesizers. oup.comwikipedia.org
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1 | Preparation of 5'-O-methoxytritylthymidine | Thymidine, p-Anisylchlorodiphenylmethane | oup.com |
| 2 | Oxidation and Ring Opening | Potassium permanganate (KMnO₄), Lead tetraacetate | oup.com |
| 3 | Purification of Intermediate | Silica Gel Chromatography, HPLC | oup.com |
| 4 | Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | oup.com |
Maintaining the structural integrity of the this compound lesion is paramount throughout the synthesis. The formylamino group is fragile, particularly under the alkaline conditions typically used in oligonucleotide deprotection. oup.comnih.gov
Several factors in the synthetic strategy are optimized to ensure the stability of the compound:
Protecting Group Selection: The mono-p-methoxytrityl (MMT) group is chosen for the 5'-O protection because it is more stable than the more common dimethoxytrityl (DMT) group under the acidic conditions used for detritylation during oligonucleotide synthesis, which helps to minimize depurination side reactions. oup.comumich.edu
Controlled Oxidation: The permanganate oxidation of the protected thymidine is performed at a specific pH of 8 in an acetone-pyridine solvent mixture to control the reaction and maximize the yield of the desired intermediate glycol before ring opening. oup.com
Rigorous Purification: The use of both silica gel chromatography and subsequent HPLC purification is essential to isolate the 5'-O-methoxytrityl-2-deoxyribosylformylamine from a mixture of oxidative side products, ensuring the high purity of the building block. oup.com The purity is confirmed by analytical techniques such as Thin Layer Chromatography (TLC) and elemental analysis. oup.com
The final phosphoramidite product exhibits two distinct conformers (cis and trans) which can be identified by ¹H-NMR spectroscopy through their unique formyl proton resonances. oup.com This conformational heterogeneity is an inherent structural feature of the molecule. oup.com
Preparation of Protected Phosphoramidite Derivatives
Site-Specific Integration into Defined Sequence Oligodeoxyribonucleotides
Once the protected this compound phosphoramidite is synthesized and purified, it can be incorporated into a specific location within a DNA strand using automated solid-phase synthesis. oup.comnih.gov This process follows the standard phosphoramidite chemistry cycle used for creating custom oligonucleotides. wikipedia.orgsigmaaldrich.com
The methodology involves the following general steps:
The synthesis begins with the first nucleoside of the desired sequence attached to a solid support, typically controlled pore glass (CPG). mdpi.com
The 5'-DMT protecting group of the support-bound nucleoside is removed with a weak acid. sigmaaldrich.com
The this compound phosphoramidite (or any other standard nucleoside phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing chain. sigmaaldrich.commdpi.com
Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences. sigmaaldrich.com
The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. sigmaaldrich.com
This cycle is repeated for each nucleotide in the sequence, allowing for the precise, site-specific placement of the this compound lesion. oup.comwikipedia.org To accommodate the alkali-labile nature of the dF lesion, this specialized phosphoramidite is often used in conjunction with other base phosphoramidites that also carry alkali-labile protecting groups (e.g., PAC phosphoramidites). oup.comnih.govnih.gov
Methodologies for Oligonucleotide Deprotection and Purification
After the automated synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups (on the phosphate backbone and the nucleobases) must be removed. umich.edunih.gov This step is particularly critical for oligonucleotides containing the fragile this compound lesion.
Standard deprotection protocols often use harsh conditions (e.g., concentrated ammonia (B1221849) at elevated temperatures) that would degrade the dF residue. oup.com Therefore, modified, milder conditions are required. A reported method involves treating the oligonucleotide with a 28% ammonia solution for six hours at room temperature. oup.com This condition is effective at removing the cyanoethyl phosphate protecting groups and the PAC groups on the standard bases while preserving the integrity of the dF lesion. oup.com
Following deprotection, the crude oligonucleotide mixture, which contains the full-length product as well as shorter failure sequences, must be purified. glenresearch.com High-resolution purification is essential for subsequent biochemical and structural studies.
| Method | Principle | Application for dF-Oligonucleotides | Reference |
|---|---|---|---|
| Anion-Exchange HPLC | Separates molecules based on net negative charge. Longer oligonucleotides have more phosphate groups and elute later. | Effective for purifying the full-length, dF-containing product from shorter failure sequences. | oup.comglenresearch.com |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Separates oligonucleotides by size with single-base resolution under denaturing conditions (e.g., 7M urea). | Provides very high resolution and is used as a final purification step to ensure the homogeneity of the sample. | oup.comglenresearch.com |
The presence and integrity of the this compound residue within the purified oligonucleotide are typically confirmed using techniques like Fast Atom Bombardment (FAB) mass spectrometry sequencing. oup.comnih.govnih.gov
Molecular Structure, Conformation, and Dynamics Within Nucleic Acids
Structural Isomerism: Cis-Trans Conformational States of the Formamide (B127407) Moiety
The formamide group of 2-Deoxyribosylformylamine can exist in two distinct conformational states: cis and trans. oup.comemory.edu This isomerism arises from the partial double-bond character of the amide bond, which restricts free rotation. emory.edubeilstein-journals.org In solution, these two isomers are in a dynamic equilibrium. oup.com Nuclear Magnetic Resonance (NMR) studies have shown that the cis and trans isomers can coexist, for instance, in a 3:2 ratio in solution. oup.com The energy barrier to the rotation of the amide bond is a key factor in the stabilization of these conformers. oup.com
Hydrogen Bonding Capabilities and Intermolecular Interactions within DNA Structures
Unlike canonical bases, this compound has limited but significant hydrogen bonding capabilities. oup.com The formamide remnant can potentially form hydrogen bonds, which influences its positioning within the DNA helix. oup.com When positioned intrahelically, both the cis and trans isomers have been found to be stabilized by hydrogen bonds. oup.com Specifically, the cis isomer can form a hydrogen bond between its H2 proton and its own phosphate (B84403) group, which helps to stabilize its orientation. oup.com The trans isomer, however, is unable to form this specific intramolecular hydrogen bond. oup.com These interactions are crucial for the recognition and subsequent repair of this type of DNA damage.
Intrahelical versus Extrahelical Positioning within DNA Duplexes
The positioning of the this compound residue within a DNA duplex is a dynamic process, with evidence for both intrahelical (within the helix) and extrahelical (outside the helix) conformations. oup.com Two-dimensional NMR studies have demonstrated that in certain sequence contexts, both the cis and trans isomers of the formamide residue can be rotated out of the helix. oup.com In such cases, the bases flanking the lesion can stack upon each other, preserving a semblance of the normal B-DNA structure. oup.com However, in other contexts, particularly when paired opposite a base like guanine (B1146940), the dF residue can be accommodated within the helix. oup.com The specific conformation adopted appears to be influenced by the surrounding sequence and the isomeric state of the formamide.
Computational and Theoretical Studies of Conformational Landscapes (e.g., Molecular Dynamics Simulations)
Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the conformational landscape of DNA containing this compound. oup.comstanford.edu These simulations provide insights into the dynamic behavior of the lesion and the surrounding DNA structure that are not always accessible through experimental methods alone. stanford.edu MD studies have shown that a large number of conformations are accessible to an extrahelical formamide residue, highlighting its conformational flexibility. oup.com These computational approaches allow for the examination of the energetic favorability of different conformations and the transitional pathways between them, offering a more complete understanding of the structural consequences of this DNA lesion. researchgate.net
Interactions with Dna Replication and Repair Machinery
Replicative Bypass by DNA Polymerases
The presence of 2-deoxyribosylformylamine (dF) in a DNA template presents a significant challenge to the replicative machinery. The response of DNA polymerases to this lesion varies in terms of their ability to continue synthesis (bypass efficiency) and the accuracy with which they insert a nucleotide opposite the damage.
Fidelity and Efficiency of Nucleotide Insertion Opposite the Lesion
The efficiency and fidelity of nucleotide insertion opposite a this compound lesion are highly dependent on the specific DNA polymerase involved. oup.com In vitro replication studies using oligonucleotides containing a dF residue have shown that this lesion can be bypassed, albeit with varying degrees of success and accuracy. oup.comnih.gov For instance, the Klenow fragment of E. coli DNA polymerase I has been shown to bypass the dF lesion with a frequency of approximately 33%. oup.com In contrast, Taq DNA polymerase exhibits a lower bypass frequency of about 11%. oup.com The nature of the inserted nucleotide is often incorrect, leading to misincorporation. oup.comnih.gov
Table 1: Bypass Efficiency of DNA Polymerases at this compound Lesions
| DNA Polymerase | Bypass Frequency (%) |
|---|---|
| Klenow Fragment | 33 |
| Taq DNA Polymerase | 11 |
Data sourced from in vitro replication studies. oup.com
Specific Nucleotide Misincorporation Patterns (e.g., Guanine (B1146940) Insertion)
A predominant mutational signature associated with this compound is the misinsertion of guanine opposite the lesion. oup.comnih.govnih.gov Studies utilizing the Klenow fragment have demonstrated that it primarily directs the misinsertion of a guanine nucleotide when it encounters a dF residue in the template strand. oup.com This specific misincorporation pattern suggests that the dF lesion has a structural conformation that preferentially accommodates guanine during synthesis by certain polymerases. oup.comresearchgate.net This propensity for guanine insertion is a significant contributor to the mutagenic potential of this type of DNA damage. oup.comnih.gov
Table 2: Predominant Nucleotide Misincorporation Opposite this compound
| DNA Polymerase | Predominantly Inserted Nucleotide |
|---|---|
| Klenow Fragment | Guanine |
This table highlights the specific misincorporation pattern observed with the Klenow fragment. oup.com
Induction of Frameshift Mutations and Deletions
In addition to point mutations caused by nucleotide misincorporation, this compound can also induce frameshift mutations, specifically deletions. oup.comnih.gov When Taq DNA polymerase encounters the dF lesion, it often results in a deletion opposite the damaged site. oup.com This indicates that instead of inserting a nucleotide, the polymerase can skip the lesion and continue synthesis downstream, leading to a single-nucleotide deletion in the newly synthesized strand. oup.comnih.gov Such frameshift mutations can have severe consequences, as they alter the reading frame of the genetic code, potentially leading to the production of a non-functional protein. wikipedia.orglabxchange.orglumenlearning.com
Table 3: Mutational Outcomes at this compound Lesions
| DNA Polymerase | Primary Mutational Outcome |
|---|---|
| Klenow Fragment | Guanine Misinsertion |
| Taq DNA Polymerase | Deletion |
This table contrasts the different mutational consequences of dF bypass by Klenow fragment and Taq DNA polymerase. oup.com
Differential Bypass Efficiencies of DNA Polymerase Families (e.g., Klenow Fragment, Taq DNA Polymerase, Translesion Synthesis Polymerases)
Different families of DNA polymerases exhibit distinct capabilities when encountering lesions like this compound. High-fidelity replicative polymerases are often stalled by such damage. nih.gov However, specialized polymerases, including certain members of the A-family like Taq polymerase and the B-family like DNA polymerase II, as well as specialized translesion synthesis (TLS) polymerases, can bypass these lesions. oup.comnih.govnih.gov
The Klenow fragment, a derivative of the A-family E. coli DNA polymerase I, shows a moderate ability to bypass dF, primarily by misinserting guanine. oup.comwikipedia.org Taq DNA polymerase, another A-family polymerase, is less efficient at bypassing the lesion and tends to cause deletions. oup.com
Translesion synthesis (TLS) polymerases are specifically adapted to replicate across damaged DNA. nih.govmdpi.comembopress.org While specific studies on the direct interaction of every TLS polymerase with this compound are limited, their general function is to insert a nucleotide opposite a non-instructional lesion, often with low fidelity, to allow replication to proceed. nih.govembopress.org For example, polymerases like Pol η, Pol ι, and Pol ζ are known to be involved in bypassing other forms of oxidative damage, with one polymerase often handling the insertion step and another the extension step. nih.govnih.gov The complex and varied outcomes of dF bypass underscore the diverse strategies employed by different DNA polymerases to cope with this form of DNA damage. oup.comnih.gov
Recognition and Processing by DNA Repair Enzymes
Involvement of Base Excision Repair (BER) Pathways
The primary cellular defense mechanism against small, non-helix-distorting base lesions like those arising from oxidative damage is the base excision repair (BER) pathway. researchgate.netnih.govwikipedia.orgbmbreports.org BER is initiated by a class of enzymes called DNA glycosylases, which are responsible for recognizing and excising the damaged base from the DNA backbone. nih.govresearchgate.netcreative-diagnostics.com
While direct evidence for a specific DNA glycosylase that excises this compound is still being fully elucidated, the nature of the lesion as a product of pyrimidine (B1678525) ring opening strongly suggests its recognition by the BER machinery. oup.com The BER pathway is equipped to handle a wide array of oxidized bases. researchgate.netresearchgate.net The process begins with the DNA glycosylase cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar, which creates an apurinic/apyrimidinic (AP) site. wikipedia.orgnih.gov This AP site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. nih.govbmbreports.org Given that BER is the main pathway for repairing oxidative base damage, it is the most likely route for the removal of this compound from the genome. researchgate.net
Enzymatic Excision Mechanisms (e.g., Endonuclease III, Formamidopyrimidine-DNA Glycosylase)
The primary cellular defense against lesions like this compound is the Base Excision Repair (BER) pathway. nih.govnih.gov This pathway is initiated by DNA glycosylases, enzymes that recognize and remove the damaged base by cleaving the N-glycosidic bond between the base and the deoxyribose sugar. nih.gov
Formamidopyrimidine-DNA Glycosylase (Fpg): Also known as 8-oxoguanine DNA glycosylase, Fpg is a bifunctional enzyme with both N-glycosylase and AP-lyase activities. abclonal.comneb.com It is primarily involved in the repair of oxidized purines. uniprot.org Its substrates include ring-opened purines like formamidopyrimidine (Fapy) lesions, such as Fapy-guanine and Fapy-adenine. abclonal.comneb.com Given that this compound results from the fragmentation of a pyrimidine ring, Fpg's role in its direct excision is less pronounced, but the enzyme is central to the repair of structurally related formamidopyrimidine lesions. oup.comsemanticscholar.org
Endonuclease III (Nth): Endonuclease III is a DNA glycosylase primarily associated with the repair of oxidized pyrimidines, such as thymine (B56734) glycol. nih.govresearchgate.net Research has shown that Endonuclease III, along with the related enzyme Endonuclease VIII, can excise formamidopyrimidine lesions, which are structurally similar to this compound. semanticscholar.org These enzymes appear to recognize the formamidopyrimidine lesions as modified pyrimidines due to the structural similarity that arises after the cleavage of the purine's imidazole (B134444) ring. semanticscholar.org Both Endonuclease III and Endonuclease VIII are bifunctional glycosylases that create a nick in the DNA backbone after removing the damaged base. nih.gov
Implications for Mutagenic Processes and Genomic Integrity
If not repaired, this compound lesions are highly mutagenic. When a DNA polymerase encounters this lesion during replication, it can lead to the insertion of an incorrect nucleotide or a disruption of the reading frame. oup.comnih.gov
In vitro studies using oligonucleotides containing a this compound residue have demonstrated its mutagenic potential. oup.comnih.govnih.gov When these modified templates were used for DNA synthesis with polymerases such as the Klenow fragment of E. coli DNA polymerase I and Taq DNA polymerase, two primary mutagenic outcomes were observed:
Base Mispairing: The lesion predominantly directs the insertion of a guanine nucleotide opposite it. oup.comnih.gov This results in a transversion mutation if the original base was a pyrimidine.
Deletions: The polymerase can also skip the lesion, leading to a single-nucleotide deletion in the newly synthesized strand, causing a frameshift mutation. oup.comnih.gov
The bypass frequency, or the ability of the polymerase to continue synthesis past the lesion, is relatively low, indicating that this compound is a significant block to DNA replication. oup.comwikipedia.org The Klenow fragment has a higher bypass frequency compared to Taq polymerase for this specific lesion. oup.com The persistence of such lesions can, therefore, lead to significant genomic instability, contributing to processes like carcinogenesis. oup.comnih.gov
Table 2: In Vitro Replication Bypass of this compound Lesion This interactive table presents data on the efficiency of DNA polymerases in replicating past the lesion. oup.com
| DNA Polymerase | Bypass Frequency (%) | Primary Mutagenic Event |
| Klenow Fragment | 33 | Guanine insertion or deletion |
| Taq Polymerase | 11 | Guanine insertion or deletion |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-Deoxyribosylformylamine in its isolated form and when incorporated into DNA strands. It provides critical insights into atomic connectivity, stereochemistry, and conformational preferences.
Structural Elucidation of Isomers and Conformers (e.g., ¹H, ¹³C, ³¹P NMR)
The structural verification of this compound relies heavily on a combination of NMR techniques. Following its synthesis and purification, its structure is unequivocally confirmed using methods such as ¹H NMR. oup.com
¹H NMR Spectroscopy : Proton NMR is fundamental in confirming the identity of synthesized this compound. Research has shown that ¹H-NMR spectra reveal the presence of two distinct conformers. oup.com This phenomenon arises from the significant energy barrier to rotation around the amide bond of the formylamino group, resulting in observable cis and trans isomers. oup.com This ability to detect and distinguish between conformers is crucial for understanding the structural heterogeneity of this lesion. oup.comjchps.commagritek.com
¹³C NMR Spectroscopy : While ¹H NMR identifies protons and their immediate environment, ¹³C NMR provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the complete assignment of the carbon framework and verification that the intended molecular structure has been achieved. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, further helping to confirm the presence of functional groups like the formylamino moiety. hmdb.cauoc.gr
³¹P NMR Spectroscopy : When this compound is incorporated into an oligonucleotide chain, ³¹P NMR spectroscopy becomes essential. uoc.grresearchgate.net This technique specifically probes the phosphorus atoms within the phosphodiester backbone of the DNA strand. A clean ³¹P NMR spectrum with signals in the expected chemical shift range confirms the successful and correct formation of the phosphodiester linkages between the this compound moiety and its neighboring nucleotides, ensuring the integrity of the DNA backbone. uoc.grorganicchemistrydata.org
| Technique | Primary Application | Key Findings/Insights |
|---|---|---|
| ¹H NMR | Identification of protons and structural conformation | Confirms the presence of two distinct conformers (cis and trans) due to restricted amide bond rotation. oup.com |
| ¹³C NMR | Mapping of the carbon framework | Verifies the complete carbon skeleton and the presence of key functional groups. hmdb.cauoc.gr |
| ³¹P NMR | Analysis of the phosphodiester backbone in oligonucleotides | Confirms the integrity of the phosphodiester linkages when the lesion is incorporated into a DNA strand. uoc.grresearchgate.net |
Investigation of Conformational Dynamics and Exchange Phenomena (e.g., ROESY, DOSY NMR)
Beyond static structure determination, advanced NMR experiments are employed to study the dynamic behavior of molecules.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This 2D NMR technique is particularly powerful for studying the three-dimensional structure and conformational exchange in molecules. For this compound, a ROESY experiment would be used to measure through-space correlations between protons. This data provides accurate internuclear distances, which are critical for distinguishing between the cis and trans conformers observed in ¹H NMR and for building high-resolution 3D models of the lesion, both as a free nucleoside and within a DNA duplex. mestrelab.com It can also quantify the rate of exchange between these conformational states.
DOSY (Diffusion-Ordered Spectroscopy) : DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion rates. In the context of this compound research, DOSY can be used to verify the purity of a sample by confirming that all observed proton signals belong to a single molecule with a uniform diffusion coefficient. It is also instrumental in studying the binding of a this compound-containing oligonucleotide to proteins or other molecules by detecting changes in its diffusion rate upon complex formation.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the characterization of this compound, especially when it is part of a larger oligonucleotide. Its high sensitivity and mass accuracy make it ideal for verifying molecular weight and determining sequence.
Characterization and Sequencing of Modified Oligonucleotides (e.g., Fast Atom Bombardment Mass Spectrometry)
The successful incorporation of the fragile this compound lesion into a synthetic DNA oligonucleotide must be rigorously verified. oup.com Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique well-suited for analyzing non-volatile and thermally labile molecules like oligonucleotides. wikipedia.orgnumberanalytics.com
In a key study, FAB-MS was used to confirm the presence of this compound (designated as F) in a synthetic DNA fragment, 5'-d(C-G-F-A-T)-3'. oup.com The analysis, conducted in negative ion mode, produced a clear mass spectrum. The molecular weight was confirmed by the presence of the [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 1395. oup.com Furthermore, the fragmentation pattern observed in the FAB-MS spectrum allowed for the complete sequencing of the oligonucleotide from both the 3' and 5' ends, unequivocally confirming that the lesion was correctly incorporated at the intended position. oup.comnih.gov
| Oligonucleotide Sequence | Mass Spectrometry Technique | Observed Ion | Measured m/z | Conclusion |
|---|---|---|---|---|
| 5'-d(C-G-F-A-T)-3' | Fast Atom Bombardment (FAB-MS) | [M-H]⁻ | 1395 | Confirmed the successful incorporation and integrity of the this compound (F) lesion. oup.com |
Detection and Quantification in Biochemical Extracts
Detecting and quantifying this compound in complex biological mixtures, such as cell extracts, presents a significant challenge. The lesion lacks a strong UV chromophore, making detection by standard HPLC with UV analysis inefficient. oup.com Therefore, methods based on mass spectrometry, typically Liquid Chromatography-Mass Spectrometry (LC-MS), are required. These techniques offer the high sensitivity and specificity needed to identify and measure low levels of specific DNA adducts amidst a complex background of other cellular components. nih.gov The strategy involves enzymatic digestion of DNA from a biological sample into individual nucleosides, followed by LC-MS/MS analysis to specifically detect the signal corresponding to this compound.
Adduct Formation Analysis for Research
This compound is itself the product of DNA damage, specifically resulting from the oxidative attack of hydroxyl radicals on the 5,6-double bond of pyrimidine (B1678525) bases, which leads to the opening of the pyrimidine ring. oup.com Mass spectrometry is a crucial tool for studying these formation pathways. nih.gov By using LC-MS/MS, researchers can analyze the reaction products of DNA or individual nucleosides exposed to oxidative agents. nih.gov This allows for the identification of specific damage products, including this compound, and helps to elucidate the chemical mechanisms of DNA adduct formation. researchgate.netchemrxiv.org This analysis is fundamental to understanding the genesis of such lesions in a biological context.
Chromatographic Techniques for Separation and Analysis (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of this compound, particularly in the context of its synthesis and its presence as a lesion in oligodeoxyribonucleotides. oup.com The separation of this compound and its derivatives often involves both normal-phase and reversed-phase chromatography.
In the synthesis of the protected this compound phosphoramidite (B1245037), a precursor for incorporating this lesion into synthetic DNA, silica (B1680970) gel chromatography is employed for the initial purification. oup.com Further purification is then achieved using HPLC, often with a silica gel column and a gradient elution of methanol (B129727) in dichloromethane (B109758). oup.com For instance, a linear gradient of 0–5% methanol in dichloromethane has been successfully used to yield pure 5'-O-methoxytrityl-2-deoxyribosylformylamine. oup.com
However, the detection of this compound itself by reversed-phase HPLC after enzymatic digestion of DNA can be challenging. This is due to its lack of a significant UV absorption above 220 nm. oup.com This characteristic necessitates alternative detection methods or derivatization to enhance its visibility in HPLC analysis.
The following table summarizes a typical HPLC purification step for a protected form of this compound:
| Parameter | Value |
| Stationary Phase | Uchroprep silica gel 60 |
| Column Dimensions | 1 x 30 cm |
| Mobile Phase | Linear gradient of 0–5% Methanol in Dichloromethane |
| Analyte | 5'-O-methoxytrityl-2-deoxyribosylformylamine |
| Yield | 32% |
| Reference | oup.com |
Spectroscopic Characteristics Relevant to Structural Analysis (e.g., UV Absorption Profiles)
The spectroscopic properties of this compound are distinct and play a significant role in its characterization, particularly its ultraviolet (UV) absorption profile. A key feature of this compound is its lack of significant UV absorption above 220 nm. oup.com This absence of a strong chromophore in the near-UV region makes its direct detection by standard UV-visible spectroscopy challenging, especially when it is a component of a larger molecule like DNA.
The introduction of a trityl group, such as a 5'-O-methoxytrityl (MMT) group, during the synthesis of this compound derivatives serves as a useful UV marker. oup.com This allows for the monitoring of reactions and purification steps using techniques like thin-layer chromatography and column chromatography. oup.com
While this compound itself does not absorb significantly in the near-UV range, its structural confirmation often relies on other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). oup.com For example, ¹H-NMR spectroscopy can confirm the presence of the formylamino group, which may exist as two conformers due to the energy barrier to amide bond rotation. oup.com Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been effectively used to confirm the presence of the this compound residue within an oligodeoxyribonucleotide sequence. oup.com
The following table outlines the key spectroscopic characteristics of this compound:
| Spectroscopic Technique | Observation for this compound | Relevance |
| UV-Visible Spectroscopy | No significant absorption above 220 nm. oup.com | Direct detection in biological samples is difficult. Requires derivatization or alternative detection methods. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR shows the presence of two conformers due to amide bond rotation. oup.com | Confirms the presence of the formylamino group and provides structural information. |
| Mass Spectrometry (MS) | FAB-MS can identify the molecular weight of oligonucleotides containing the lesion. oup.com | Confirms the successful incorporation of this compound into DNA strands. |
Comparative Studies with Other Dna Lesions
Analogies and Distinctions with Abasic (AP) Sites
Abasic (apurinic/apyrimidinic or AP) sites are among the most common DNA lesions, arising from the spontaneous or enzymatic cleavage of the N-glycosidic bond, which results in the complete loss of a purine (B94841) or pyrimidine (B1678525) base. wikipedia.org
Analogies:
Non-Coding Nature : Both 2-Deoxyribosylformylamine and AP sites are non-coding lesions. nih.gov They lack the standard hydrogen-bonding information of the canonical bases, thus presenting a significant block to the progression of replicative DNA polymerases. nih.govresearchgate.net
Replication Block : Both lesion types can stall the DNA replication fork, which, if not resolved, can lead to more severe consequences like double-strand breaks and cell death. nih.govresearchgate.net
Substrate for Repair : Both are recognized by the cell's DNA repair machinery as aberrant structures that must be removed to maintain genomic integrity. While AP sites are canonical substrates for the Base Excision Repair (BER) pathway, the ring-opened nature of this compound also marks it for cellular repair. nih.gov
Distinctions:
Structural Difference : The most fundamental distinction lies in their structure. An AP site is characterized by a deoxyribose sugar where the base has been completely removed, leaving a hemiacetal that exists in equilibrium with a reactive open-chain aldehyde form. nih.gov In contrast, this compound is not entirely "abasic"; it retains a remnant of the fragmented pyrimidine ring—the formylamino group—attached to the C1' position of the deoxyribose sugar. oup.comnih.gov This remnant can exist as two rotational conformers (cis and trans). oup.comnih.gov
Mutagenic Signature : This structural difference leads to a profound distinction in their mutagenic consequences during translesion synthesis (TLS). During the bypass of AP sites, DNA polymerases preferentially incorporate adenine (B156593), a phenomenon known as the "A-rule". oup.com Conversely, in vitro studies using Klenow fragment and Taq DNA polymerase have shown that this compound templates the insertion of guanine (B1146940) or can lead to a deletion of the lesion site. oup.comnih.govnih.gov This suggests the formylamino group, while not a complete base, influences nucleotide selection, possibly through forming a hydrogen bond. nih.gov
Table 1: Comparison of this compound and Abasic (AP) Sites
| Feature | This compound | Abasic (AP) Site |
|---|---|---|
| Origin | Oxidative fragmentation of pyrimidine bases (e.g., by ionizing radiation). oup.com | Spontaneous hydrolysis or enzymatic removal of a damaged base via DNA glycosylases. wikipedia.org |
| Structure | Deoxyribose with a formylamino group (-NH-CHO) attached at C1'. oup.comnih.gov | Deoxyribose sugar with no base attached; exists in equilibrium between furanose and open-chain aldehyde forms. nih.gov |
| Replication Block | Acts as a block to DNA polymerases. nih.govresearchgate.net | Acts as a strong block to DNA polymerases. |
| Mutagenic Outcome (Bypass) | Preferential insertion of Guanine (G); can also cause deletions. oup.comnih.gov | Preferential insertion of Adenine (A) (the "A-rule"). oup.com |
Comparisons with Other Oxidative Pyrimidine Fragmentation Products (e.g., Deoxyribosylurea, Thymine (B56734) Glycol)
This compound is part of a spectrum of lesions that result from the oxidative attack on pyrimidines. oup.com Comparing it with other common fragmentation products like deoxyribosylurea and the non-fragmentation product thymine glycol reveals further nuances in its biological processing.
Deoxyribosylurea : This lesion is another product of pyrimidine ring fragmentation. Like this compound, it represents a significant distortion of the DNA base. Structural studies on oligonucleotides containing a urea (B33335) residue suggest that it can remain within the DNA helix and potentially form hydrogen bonds with an opposing base. researchgate.netresearchgate.net This is analogous to the proposed behavior of the formylamino group. nih.gov However, the specific repair enzymes and the precise mutagenic profile of deoxyribosylurea may differ from those of this compound, representing distinct challenges for the cellular machinery.
Thymine Glycol : Thymine glycol is a major product of thymine oxidation where the 5,6-double bond is saturated, but the pyrimidine ring remains intact. nih.gov It is a well-characterized substrate for the Base Excision Repair (BER) pathway, where it is recognized and excised by a specific class of DNA glycosylases, namely Endonuclease III and its homologs (e.g., NTH1, NEIL1). ebi.ac.uknih.gov While thymine glycol is a potent block to replication, its bypass is handled by specific translesion synthesis polymerases. nih.gov For instance, an error-free bypass pathway involves DNA polymerase κ for insertion and polymerase ζ for extension, while an error-prone pathway involves polymerase θ. nih.gov This contrasts with the unique guanine insertion directed by this compound during its bypass. oup.comnih.gov
Table 2: Comparative Features of Oxidative Pyrimidine Lesions
| Feature | This compound | Deoxyribosylurea | Thymine Glycol |
|---|---|---|---|
| Lesion Type | Ring fragmentation product. oup.com | Ring fragmentation product. researchgate.net | Ring saturation product. nih.gov |
| Initiating Repair Enzyme | Not clearly defined, but likely BER. | Recognized by BER enzymes. researchgate.net | DNA glycosylases (Endonuclease III, NTH1, NEIL1). ebi.ac.uknih.gov |
| Primary Mutagenic Signature | Guanine insertion or deletion. oup.comnih.gov | Blocks replication; specific mutagenic signature less defined in comparison. nih.gov | Blocks replication; can be bypassed error-free (A insertion) or error-prone. nih.gov |
| Key Structural Feature | Formylamino group remnant. oup.com | Urea group remnant. researchgate.net | Saturated 5,6-double bond; intact ring. nih.gov |
Unique Features in DNA Replication Bypass and Repair Mechanisms
The most distinctive characteristic of this compound is its behavior as a template during DNA replication.
Unique Mutagenic Bypass : The preferential insertion of guanine opposite the this compound lesion is its most unique and defining feature during DNA replication bypass in vitro. oup.comnih.govnih.gov This coding preference is anomalous when compared to other non-instructive lesions like AP sites, which typically favor adenine insertion. oup.com This suggests that the formylamino remnant, though structurally simple, provides specific stereochemical information within the polymerase active site that favors the pairing with guanine. Furthermore, the induction of deletions is another significant outcome of encountering this lesion. nih.gov The frequency of bypass itself is also polymerase-dependent, with studies showing that Klenow fragment bypasses the lesion more efficiently than Taq DNA polymerase. oup.com
Distinct Repair Initiation : While AP sites and thymine glycols are readily processed by well-known DNA glycosylases that initiate the BER pathway, the specific enzyme responsible for recognizing and excising the formylamino remnant has not been definitively identified. wikipedia.orgebi.ac.uk DNA glycosylases work by flipping the damaged base out of the helix and into an active site pocket for cleavage. wikipedia.org The unusual structure of this compound, being neither a complete base nor a true abasic site, may necessitate a specialized recognition mechanism or processing by a glycosylase with broad substrate specificity. The lack of a clearly identified dedicated glycosylase distinguishes its repair from many other common oxidative lesions and suggests that its processing may be less efficient or follow a less common branch of the BER pathway.
Future Directions and Emerging Research Avenues
Elucidation of In Vivo Formation and Repair Kinetics in Model Systems
A critical area of future research is the precise quantification of the formation and repair of 2-Deoxyribosylformylamine in vivo. While it is known to be a major product of ionizing radiation, understanding its endogenous formation rates under various physiological and pathological states of oxidative stress is essential. oup.comnih.gov Future studies will likely employ sophisticated model systems, from prokaryotes to eukaryotes, to dissect these kinetics.
Researchers are expected to develop and utilize increasingly sensitive analytical techniques to measure the steady-state levels of dF in genomic DNA. This will involve the use of advanced mass spectrometry methods to detect the lesion with high specificity and sensitivity. oup.comnih.govnih.gov By using isotopically labeled precursors, it will be possible to trace the formation and removal of dF in real-time within living cells.
Comparative studies across different model organisms, such as E. coli, Saccharomyces cerevisiae, and various human cell lines, will be crucial. These studies will help to identify conserved and species-specific aspects of dF metabolism. For instance, investigating the repair kinetics in repair-deficient strains of these organisms will allow for the precise attribution of repair activities to specific pathways, such as base excision repair (BER). nih.govnih.gov It is known that HeLa cells can repair a significant portion of oxidized pyrimidines within four hours, while lymphocytes show a lesser capacity for this type of repair. researchgate.net Understanding these differences in repair capacity for lesions like dF is a key area of investigation.
The development of non-invasive or minimally invasive methods to monitor dF levels in animal models will be a significant breakthrough, enabling longitudinal studies of how factors like diet, aging, and exposure to environmental toxins influence the burden of this DNA lesion.
Mechanisms of Lesion Tolerance and Translesion Synthesis in Complex Biological Contexts
When DNA replication machinery encounters a lesion like this compound, it can stall, leading to genomic instability. Cells have evolved mechanisms of lesion tolerance, most notably translesion synthesis (TLS), to bypass such obstacles. uconn.edu A major focus of future research is to identify the specific TLS polymerases that handle dF and to characterize the efficiency and fidelity of this bypass in complex biological contexts.
In vitro replication studies have shown that DNA templates containing this compound can direct the insertion of guanine (B1146940) or lead to a deletion opposite the lesion. oup.comnih.gov The bypass frequency for the Klenow fragment of E. coli DNA polymerase I has been estimated at 33%, while for Taq DNA polymerase it is lower, at 11%. oup.com This suggests that different polymerases interact with this lesion in distinct ways.
Future research will likely involve the use of sophisticated genetic and biochemical assays to pinpoint the roles of specific TLS polymerases, such as Pol η, Pol ι, Pol κ, Rev1, and Pol ζ, in the bypass of dF. embopress.org For example, studies in yeast have implicated Pol ζ in the bypass of various DNA lesions, sometimes in concert with other polymerases like Pol η. nih.govplos.org The creation of cell lines or model organisms with specific TLS polymerase knockouts will be instrumental in dissecting their individual contributions to dF tolerance.
Furthermore, the influence of the local DNA sequence context and the chromatin environment on TLS polymerase selection and fidelity at dF sites is an area ripe for exploration. The interplay between TLS and other DNA damage tolerance pathways, such as template switching, in response to dF will also be a key area of investigation.
Development of Novel Methodologies for High-Throughput Detection and Characterization
Advancements in our understanding of this compound are intrinsically linked to our ability to detect and characterize it accurately and efficiently. A significant future direction is the development of novel, high-throughput methodologies for this purpose.
Current detection of dF often relies on mass spectrometry, which provides high specificity but can be labor-intensive. oup.comnih.gov Future efforts will focus on streamlining these mass spectrometry-based workflows, perhaps by incorporating automated sample preparation and data analysis pipelines, to enable large-scale screening of dF levels in numerous samples. plos.orgnih.gov Affinity selection mass spectrometry is an emerging technique that could be adapted for this purpose. advancedsciencenews.com
Another promising avenue is the development of fluorescent probes that can specifically recognize and bind to this compound or the resulting abasic site after its excision. google.comnih.govacs.org Such probes would enable the visualization and quantification of the lesion in fixed or even living cells using fluorescence microscopy, providing valuable spatial and temporal information. uconn.eduembopress.org The design of these probes could be based on molecules that react specifically with the formyl group or the altered sugar ring. While probes for abasic sites are being developed, specific probes for the intact dF lesion are still a challenge. google.comacs.orgfrontiersin.org
The integration of microfluidics with these detection methods could lead to the creation of "lab-on-a-chip" devices for the rapid and sensitive analysis of dF from small sample volumes. Such technologies would be invaluable for clinical diagnostics and for high-throughput screening of compounds that may modulate the formation or repair of this lesion.
Advanced Computational and Mechanistic Studies on Polymerase and Enzyme Interactions
Computational modeling has become an indispensable tool in molecular biology, providing insights into the dynamic interactions between macromolecules that are often difficult to obtain through experimental methods alone. advancedsciencenews.com Future research on this compound will heavily rely on advanced computational and mechanistic studies to understand its interaction with DNA polymerases and repair enzymes at an atomic level.
Molecular dynamics (MD) simulations can be used to model the structure of DNA containing a dF residue and to observe how the lesion alters the local and global conformation of the DNA helix. mdpi.comnih.govmdpi.com Such simulations have already suggested that the formamide (B127407) residue can be rotated out of the helix. researchgate.net These structural insights are crucial for understanding how the lesion is recognized by the cellular machinery.
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods will be employed to model the chemical steps of lesion bypass by TLS polymerases. mdpi.com These calculations can elucidate the reaction mechanism, including the energetics of nucleotide insertion opposite dF and the roles of specific amino acid residues in the polymerase active site in facilitating this process. frontiersin.org
These computational approaches will also be vital for studying the recognition and excision of dF by DNA glycosylases of the BER pathway. nih.gov By simulating the binding of a glycosylase to a dF-containing DNA duplex, researchers can identify the key interactions that lead to the flipping of the damaged residue out of the helix and into the enzyme's active site for cleavage. The integration of computational predictions with experimental data from techniques like X-ray crystallography and cryo-electron microscopy will provide a comprehensive picture of the molecular mechanisms governing the processing of this compound.
Exploration of its Role in Fundamental DNA Damage Response Pathways
The presence of a DNA lesion like this compound is a signal that can trigger a complex network of cellular responses known as the DNA Damage Response (DDR). nih.gov A key area for future investigation is to delineate the specific role of dF in activating these fundamental pathways.
A central question is how dF is recognized as damage to initiate a DDR cascade. This likely involves the stalling of replication or transcription machinery at the lesion site. The activation of the master kinases of the DDR, ATM and ATR, in response to oxidative damage is well-established. nih.govmerckmillipore.comresearchgate.net Future studies will aim to determine whether dF directly leads to the activation of ATM or ATR, and through what mechanisms. For instance, the processing of dF by the BER pathway can generate single-strand breaks, which are known to activate ATR. nih.govtandfonline.com
The crosstalk between the repair of dF and other DDR pathways is another important area of research. nih.govgoogle.comnih.govoup.com For example, does the cell prioritize the repair of dF over other types of damage? And how is the choice between different repair or tolerance pathways for dF regulated? Understanding these decision-making processes is crucial for a complete picture of how cells maintain genomic stability in the face of oxidative stress.
Ultimately, elucidating the role of this compound in the DDR will provide valuable insights into how cells cope with oxidative DNA damage and how dysregulation of these pathways can contribute to diseases such as cancer and neurodegeneration. nih.govnih.govnih.govoup.com
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 2-Deoxyribosylformylamine to ensure high purity?
- Methodology : Employ high-performance liquid chromatography (HPLC) with gradient elution to monitor reaction intermediates and final product purity. Use orthogonal purification methods (e.g., recrystallization followed by size-exclusion chromatography) to remove residual solvents or byproducts. Validate purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., pH 2–10 buffers, 25–60°C). Use UV-Vis spectroscopy to track degradation kinetics and HPLC-MS to identify degradation products. Statistical models (e.g., Arrhenius equation) can predict shelf-life under standard storage conditions .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
- Methodology : Develop a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Calibration curves should span physiologically relevant concentrations, and recovery rates must be reported to ensure accuracy .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved across independent studies?
- Methodology : Perform meta-analyses to identify confounding variables (e.g., differences in cell lines, assay protocols). Replicate experiments using standardized conditions (e.g., ISO-certified cell cultures, controlled incubation times). Apply multivariate regression to isolate compound-specific effects from environmental variables .
Q. What mechanistic approaches are suitable for elucidating the interaction between this compound and nucleic acid derivatives?
- Methodology : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic analysis. Complement with molecular dynamics simulations to predict binding conformations and mutagenesis studies to identify critical residues in target molecules .
Q. How can researchers characterize the degradation pathways of this compound under oxidative stress conditions?
- Methodology : Expose the compound to reactive oxygen species (ROS) generators (e.g., H2O2/Fe<sup>2+</sup> systems) and analyze degradation products via high-resolution MS and NMR. Pair with density functional theory (DFT) calculations to predict reaction intermediates and validate experimentally .
Q. What strategies are recommended for evaluating the enantiomeric purity of synthetic this compound analogs?
- Methodology : Utilize chiral stationary phase HPLC or capillary electrophoresis with cyclodextrin additives. Confirm enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy. Cross-validate with X-ray crystallography for absolute configuration determination .
Methodological Considerations
- Data Validation : Ensure reproducibility by adhering to Good Laboratory Practice (GLP) guidelines. Include positive/negative controls in all assays and report confidence intervals for quantitative data .
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction conditions while minimizing resource expenditure. Power analysis should precede studies to determine sample sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
